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Cat. No.: B1215894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the

activity of Convolidine, a natural alkaloid with analgesic properties. The primary molecular

targets of Convolidine identified to date are the N-type voltage-gated calcium channel (Caᵥ2.2)

and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] This document

outlines detailed protocols for cell-based assays to quantify the inhibitory effect of Convolidine

on Caᵥ2.2 and its agonistic activity on ACKR3.

Introduction to Convolidine and its Targets
Convolidine is a C5-nor stemmadenine alkaloid derived from the plant Tabernaemontana

divaricata.[1] It has demonstrated potent analgesic effects in preclinical models of pain.[1] The

mechanism of action of Convolidine is attributed to its interaction with key proteins involved in

pain signaling pathways.

Caᵥ2.2 (N-type) Voltage-Gated Calcium Channel: These channels are predominantly located

in the presynaptic terminals of neurons and play a crucial role in neurotransmitter release.[2]

Inhibition of Caᵥ2.2 channels can reduce the release of nociceptive neurotransmitters,

thereby producing an analgesic effect. Convolidine has been shown to bind to and inhibit

Caᵥ2.2 channels.[1][3]

Atypical Chemokine Receptor 3 (ACKR3): ACKR3 is a G protein-coupled receptor (GPCR)

that does not couple to traditional G protein signaling pathways.[1] Instead, it functions as a
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scavenger receptor for several chemokines and endogenous opioid peptides. Upon ligand

binding, ACKR3 recruits β-arrestin, leading to receptor internalization and degradation of the

bound ligand.[1] Convolidine acts as a full agonist at ACKR3, promoting β-arrestin

recruitment.[1] This action may contribute to its analgesic effects by modulating the levels of

endogenous opioids.[1][4]

Quantitative Data Summary
The following tables summarize the potency of Convolidine and a synthetic analogue on its

molecular targets. This data is essential for comparing the activity of novel compounds and for

designing dose-response experiments.

Table 1: Agonist Activity of Convolidine and Analogues on ACKR3

Compound Assay Type Cell Line EC₅₀
Efficacy (%
of CXCL12)

Reference

Convolidine

β-arrestin-2

Recruitment

(PathHunter)

CHO-K1 27 µM 185% [1]

WW-1

(Analogue)

β-arrestin

Recruitment

(NanoBiT)

Not Specified 0.61 nM Not Specified [5]

RTI-5152-12

(Analogue)

β-arrestin

Recruitment
Not Specified

~1.8 µM (15-

fold more

potent than

Convolidine)

Not Specified [4][6]

Table 2: Inhibitory Activity of Convolidine on Caᵥ2.2

Compound Assay Type Cell Line IC₅₀ Reference

Convolidine
Whole-cell patch

clamp

Heterologously

expressed

Low affinity

interaction

suggested

[1][3]
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Note: A specific IC₅₀ value for Convolidine on Caᵥ2.2 is not readily available in the cited

literature, which suggests a lower affinity interaction compared to its effect on ACKR3. Further

studies are required to quantify this activity precisely.

Experimental Protocols
FLIPR-Based Calcium Influx Assay for Caᵥ2.2 Inhibition
This protocol describes a high-throughput cell-based assay to measure the inhibition of Caᵥ2.2

channels by Convolidine using a Fluorometric Imaging Plate Reader (FLIPR).

Principle: HEK293 cells stably expressing the human Caᵥ2.2 channel are loaded with a

calcium-sensitive fluorescent dye, such as Fluo-4 AM. Depolarization of the cell membrane with

a high concentration of potassium chloride (KCl) opens the Caᵥ2.2 channels, leading to an

influx of Ca²⁺ and a subsequent increase in fluorescence. Inhibitors of Caᵥ2.2 will reduce this

fluorescence increase in a dose-dependent manner.

Materials:

HEK293 cells stably expressing human Caᵥ2.2 (α1B, β3, and α2δ subunits)

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

Fluo-4 AM calcium indicator dye

Pluronic F-127

Probenecid

Potassium Chloride (KCl) stock solution (e.g., 1 M)

Convolidine stock solution (in DMSO)

Known Caᵥ2.2 inhibitor (e.g., ω-conotoxin MVIIA) as a positive control
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384-well black-walled, clear-bottom assay plates

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

Cell Plating:

Seed HEK293-Caᵥ2.2 cells into 384-well plates at a density that will result in a confluent

monolayer on the day of the assay.

Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

Dye Loading:

Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM

Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid.

Aspirate the culture medium from the cell plates and add the Fluo-4 AM loading solution to

each well.

Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in

the dark.

Compound Preparation and Addition:

Prepare serial dilutions of Convolidine in Assay Buffer. The final DMSO concentration

should be kept below 0.5%.

Prepare positive control (e.g., ω-conotoxin MVIIA) and vehicle (DMSO) controls.

After the dye loading incubation, gently wash the cells twice with Assay Buffer.

Add the diluted compounds and controls to the respective wells of the assay plate.

Incubate the plate at room temperature for 15-30 minutes.

FLIPR Measurement:
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Prepare a high-potassium stimulation solution in Assay Buffer to achieve a final

concentration that elicits a robust calcium influx (e.g., 90 mM KCl).

Place the assay plate into the FLIPR instrument.

Establish a baseline fluorescence reading for 10-20 seconds.

Initiate the automated addition of the high-potassium stimulation solution to all wells.

Continue to record the fluorescence intensity for 2-3 minutes.

Data Analysis:

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the

peak fluorescence after stimulation.

Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0%

activity).

Plot the normalized response against the logarithm of the Convolidine concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

BRET-Based β-Arrestin Recruitment Assay for ACKR3
Activity
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to

measure the agonist activity of Convolidine at the ACKR3 receptor by quantifying the

recruitment of β-arrestin.

Principle: HEK293 cells are co-transfected with constructs for ACKR3 fused to a BRET donor

(e.g., Renilla Luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow

Fluorescent Protein, YFP). Upon agonist binding to ACKR3, β-arrestin-2 is recruited to the

receptor, bringing the donor and acceptor molecules into close proximity. This allows for energy

transfer from the donor to the acceptor, resulting in an increase in the BRET signal.

Materials:
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HEK293 cells

Opti-MEM or similar transfection medium

Lipofectamine 2000 or a similar transfection reagent

Plasmid DNA: ACKR3-RLuc and β-arrestin-2-YFP

DMEM with 10% FBS

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

Coelenterazine h (RLuc substrate)

Convolidine stock solution (in DMSO)

Known ACKR3 agonist (e.g., CXCL12) as a positive control

96-well white, opaque microplates

A microplate reader capable of measuring dual-emission luminescence (e.g., for RLuc and

YFP)

Procedure:

Cell Transfection:

Seed HEK293 cells into a 6-well plate or a T25 flask.

The next day, co-transfect the cells with the ACKR3-RLuc and β-arrestin-2-YFP plasmids

using a suitable transfection reagent according to the manufacturer's protocol.

Incubate for 24-48 hours to allow for protein expression.

Cell Plating for Assay:

Harvest the transfected cells and resuspend them in DMEM with 10% FBS.

Seed the cells into a 96-well white, opaque microplate at an appropriate density.
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Incubate for an additional 24 hours.

Compound Addition:

On the day of the assay, replace the culture medium with Assay Buffer.

Prepare serial dilutions of Convolidine, positive control (CXCL12), and vehicle control in

Assay Buffer.

Add the diluted compounds to the respective wells.

BRET Measurement:

Add the RLuc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

Immediately measure the luminescence at two wavelengths: one for the RLuc emission

(e.g., 480 nm) and one for the YFP emission (e.g., 530 nm).

Measurements can be taken kinetically over time or at a fixed time point after substrate

addition (e.g., 5-15 minutes).

Data Analysis:

Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 480

nm).

Subtract the background BRET ratio (from vehicle-treated cells) from the BRET ratio of all

other wells to obtain the net BRET signal.

Normalize the net BRET signal to the maximal response of the positive control (CXCL12).

Plot the normalized BRET signal against the logarithm of the Convolidine concentration.

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
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Caption: Caᵥ2.2 signaling pathway in neurotransmission and its inhibition.
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Caption: ACKR3 β-arrestin biased signaling pathway upon Convolidine binding.
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Caption: Experimental workflow for the FLIPR-based Caᵥ2.2 inhibition assay.
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Caption: Experimental workflow for the BRET-based ACKR3 β-arrestin recruitment assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The natural analgesic conolidine targets the newly identified opioid scavenger
ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

2. dash.harvard.edu [dash.harvard.edu]

3. Discovering the pharmacodynamics of conolidine and cannabidiol using a cultured
neuronal network based workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

4. news-medical.net [news-medical.net]

5. WO2022136486A1 - Conolidine analogues as selective ackr3 modulators for the
treatment of cancer and cardiovascular diseases - Google Patents [patents.google.com]

6. RTI-5152-12 - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays
to Measure Convolidine Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215894#cell-based-assays-to-measure-convoline-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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